molecular formula (C22H27NO2)2·H2SO4 B190310 Lobeline sulfate CAS No. 134-64-5

Lobeline sulfate

Cat. No. B190310
CAS RN: 134-64-5
M. Wt: 773 g/mol
InChI Key: GRZMOSSVIPFGFF-GNJLJDPWSA-N
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Description

Lobeline is a piperidine alkaloid found in a variety of plants, particularly those in the genus Lobelia . It has been proposed for a variety of therapeutic uses including in respiratory disorders, peripheral vascular disorders, insomnia, and smoking cessation .


Chemical Reactions Analysis

The presence of both cis and trans isomers in lobeline is well known . The study on the influencing factors of isomerization between two isomers shown that this isomerization was a one-way isomerism and only converted from cis to trans, where temperature was the catalytic factor and pH was the key factor .

Scientific Research Applications

  • Smoking Cessation : Several studies have investigated lobeline sulfate's efficacy in aiding smoking cessation. However, the results are mixed. While some studies found no significant difference in smoking cessation rates between lobeline sulfate and placebo treatments (G. Davison & R. Rosen, 1972), others indicated that lobeline sulfate does not appear to be an effective smoking cessation aid (E. D. Glover et al., 2010).

  • Cardiovascular and Respiratory Effects : Research has shown that small amounts of lobeline sulfate can cause hypotension, bradycardia, and apnea due to stimulation of sensory receptors within the thorax (J. Bevan & M. Verity, 1961).

  • Chemical Analysis : Lobeline sulfate has been used in spectrophotometric determination methods, such as in the detection of molybdenum (K. Nytko & H. Sikorska-Tomicka, 1980).

  • Neurochemical Effects : It has been shown to interact with dopamine transporters and vesicular monoamine transporters, affecting dopamine storage and release in the brain. This has implications for its potential use in treating psychostimulant abuse (L. Teng et al., 1998); (L. Dwoskin & P. Crooks, 2002).

  • Toxicity and Detoxification : Studies on lobeline sulfate's toxicity revealed that certain enzyme inducers and inhibitors can modify its toxicity, suggesting involvement of the hepatic microsomal monooxygenase system in its detoxification process (H. Kim, 1985).

  • Cognitive Performance in ADHD : Lobeline sulfate has been evaluated for its effects on cognitive performance in adults with ADHD, showing modest improvements in working memory but not significantly improving attention (Catherine A. Martin et al., 2018).

  • Genotoxic and Mutagenic Effects : A study evaluating lobeline's interaction with ethanol found no genotoxic or mutagenic effects and suggested its safety in treating alcohol dependence (L. D. da Costa e Silva et al., 2014).

  • Effects on Vascular Smooth Muscle Cells : Lobeline was found to inhibit the proliferation of vascular smooth muscle cells induced by endothelin-1, suggesting a novel biological role for lobeline in vascular health (Jing-jing Wang et al., 2007).

Safety And Hazards

Ingestion of lobeline may cause nausea, vomiting, diarrhea, coughing, dizziness, visual disturbances, hearing disturbances, mental confusion, weakness, slowed heart rate, increased blood pressure, increased breathing rate, tremors, and seizures . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Despite the widespread use of ventilators, first-aid medicines such as nikethamide and lobeline have retired to second line, but as a nonselective antagonist with high affinity for a4b2 and a3b2 nicotinic acetylcholine receptors (nAChRs). In recent years, lobeline has shown great promise as a therapeutic drug for mental addiction and nervous system disorders, such as depression, Alzheimer disease and Parkinson disease .

properties

IUPAC Name

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4)/t2*19-,20+,21-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZMOSSVIPFGFF-GNJLJDPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80158452
Record name Lobeline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobeline sulfate

CAS RN

134-64-5
Record name Lobeline sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobeline sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lobeline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOBELINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CJ480V2HP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
232
Citations
IS WRIGHT, D LITTAUER - Journal of the American Medical …, 1937 - jamanetwork.com
… We therefore investigated the possibilities of lobeline sulfate as a substitution medication. Our experiences lead us to conclude that the effects of ingestion of the drug are too unpleasant …
Number of citations: 39 jamanetwork.com
ED Glover, JM Rath, E Sharma… - American journal of …, 2010 - ingentaconnect.com
… safety and efficacy of sublingual lobeline sulfate for smoking cessation. … of lobeline sulfate. A total of 750 smokers (250 per site) were randomized to either treatment (lobeline sulfate) or …
Number of citations: 41 www.ingentaconnect.com
ED Glover, SJ Leischow, SI Rennard… - American journal of …, 1998 - search.ebscohost.com
… (mg) of lobeline sulfate were administered 3, … lobeline sulfate. The control (placebo) formulation tablet contained all the ingredients included in the active tablet including lobeline sulfate (…
Number of citations: 9 search.ebscohost.com
FJ Muhtadi - Analytical Profiles of Drug Substances, 1990 - Elsevier
… - Lobeline sulfate occurs as hygroscopic crystals (from alcohol (14) or as white crystalline … One part of lobeline sulfate is soluble in about 30 parts of water; slightly soluble in alcohol (…
Number of citations: 1 www.sciencedirect.com
MA Mahmoud, MM Bishr, A Mohamed - researchgate.net
… trihydrate with a retention time about 5.77 minutes, 18 – 112.5 µg.ml-1 for hyoscyamine sulfate with a retention time about 7.52 minutes and 20 – 125 µg.ml-1 for lobeline sulfate with a …
Number of citations: 0 www.researchgate.net
M Hojahmat, DB Horton, SD Norrholm, DK Miller… - Bioorganic & medicinal …, 2010 - Elsevier
… Lobeline sulfate (398 mg) was dissolved in water, converted into the free base by addition of an excess of aqueous sodium bicarbonate solution, and the free base extracted with …
Number of citations: 10 www.sciencedirect.com
NM Brown, Z Trizna, S Pathak - Anticancer research, 1992 - europepmc.org
The clastogenicity of lobeline and possible interactions between lobeline and ethyl alcohol were investigated in a mutagen-sensitivity assay on cultures of human lymphoblastoid cell …
Number of citations: 11 europepmc.org
GC Davison, RC Rosen - Psychological Reports, 1972 - journals.sagepub.com
… The area which concerns us most directly here is that which utilizes lobeline sulfate as a smoking deterrent. Our presentation begins with an historical review of lobeline research in …
Number of citations: 74 journals.sagepub.com
LP Dwoskin, PA Crooks - Biochemical pharmacology, 2002 - Elsevier
Lobeline, an alkaloidal constituent of Lobelia inflata LINN., has a long history of therapeutic usage ranging from emetic and respiratory stimulant to tobacco smoking cessation agent. …
Number of citations: 280 www.sciencedirect.com
P Bányai, VJ Vojnich, Á Máthé, L Kursinszki… - In Vitro Cellular & …, 2014 - Springer
Lobelia inflata L. is a medicinally important species that contains numerous piperidine alkaloids. The main alkaloid lobeline is used as a respiratory stimulant. Recently, there have been …
Number of citations: 3 link.springer.com

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